molecular formula C8H9NO4S B1349691 1-(Ethanesulfonyl)-4-nitrobenzene CAS No. 7205-81-4

1-(Ethanesulfonyl)-4-nitrobenzene

Cat. No. B1349691
CAS RN: 7205-81-4
M. Wt: 215.23 g/mol
InChI Key: CWGQPJLXSDTODA-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors that affect the synthesis.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and others. Chemical properties may include reactivity, flammability, and types of reactions the compound can undergo.


Scientific Research Applications

Luminescent Sensing Applications

1-(Ethanesulfonyl)-4-nitrobenzene has applications in luminescent sensing. For instance, certain Metal-Organic Frameworks (MOFs) associated with compounds like 1-(Ethanesulfonyl)-4-nitrobenzene have been synthesized for sensitive detection of trace contents of nitrobenzene and other substances. These MOFs exhibit unique structures and are promising candidates for sensing applications due to their luminescent properties (Zhang et al., 2017).

Chemical Synthesis

1-(Ethanesulfonyl)-4-nitrobenzene is used in the preparation of various chemical compounds. For example, its derivatives are involved in the synthesis of diphenyl ethers, which are important in organic chemistry and materials science. The synthesis process often employs unique reactions and mechanisms, highlighting the compound's versatility in chemical synthesis (Sammes et al., 1988).

Photochemistry and Photophysics

The compound is also significant in the study of photochemistry and photophysics. Research on derivatives of 1-(Ethanesulfonyl)-4-nitrobenzene contributes to understanding the complex behaviors of nitroaromatic compounds under UV absorption. This research is crucial for developing advanced materials and understanding environmental interactions of these compounds (Giussani & Worth, 2017).

Environmental Sensing

1-(Ethanesulfonyl)-4-nitrobenzene related compounds are used in environmental sensing, particularly in detecting pollutants like nitrobenzene in various solvents. The compound's ability to form complex structures that can interact with environmental pollutants makes it a valuable tool in environmental monitoring and safety (Wu et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it. Material Safety Data Sheets (MSDS) are often used as a source of this information.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis process.


properties

IUPAC Name

1-ethylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGQPJLXSDTODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368742
Record name 1-(ethylsulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethanesulfonyl)-4-nitrobenzene

CAS RN

7205-81-4
Record name 1-(ethylsulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AD William, ACH Lee, KC Goh… - Journal of medicinal …, 2012 - ACS Publications
Herein, we describe the design, synthesis, and SAR of a series of unique small molecule macrocycles that show spectrum selective kinase inhibition of CDKs, JAK2, and FLT3. The …
Number of citations: 89 pubs.acs.org

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